Boiling Point Reduction vs. Free Carboxylic Acid Analog: Distillation and Thermal Processing Advantage
The methyl ester form of the target compound exhibits a predicted boiling point of 376.3±37.0 °C, which is approximately 51.7 °C lower than that of its direct free acid analog, 4-(1H-imidazol-1-yl)-2-(isopropylamino)butanoic acid, predicted at 428.0±40.0 °C . This thermal property differential is consistent with the well-established effect of methyl esterification in reducing intermolecular hydrogen bonding relative to carboxylic acid dimers, thereby lowering the energy required for vaporization .
| Evidence Dimension | Predicted boiling point (thermal processability indicator) |
|---|---|
| Target Compound Data | 376.3±37.0 °C (Predicted) |
| Comparator Or Baseline | 4-(1H-Imidazol-1-yl)-2-(isopropylamino)butanoic acid (CAS 1341565-15-8): 428.0±40.0 °C (Predicted) |
| Quantified Difference | Approximately 51.7 °C lower for the methyl ester target |
| Conditions | Predicted values from Chemsrc database; experimental validation not reported for either compound |
Why This Matters
A 51.7 °C lower boiling point translates to milder distillation or solvent-stripping conditions during purification, reducing thermal degradation risk and energy cost in preparative-scale workflows.
